N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide
Overview
Description
BAY-598 is a potent and selective inhibitor of the protein lysine methyltransferase known as SET and MYND domain-containing protein 2 (SMYD2). This compound has been developed as a chemical probe to study the biological functions of SMYD2, which is involved in the methylation of both histone and non-histone proteins. BAY-598 has shown significant potential in cancer research due to its ability to inhibit the methylation of lysine residues on proteins such as p53, which plays a crucial role in tumor suppression .
Mechanism of Action
Target of Action
BAY 598-Bio-X, also known as BAY-598, is a potent and selective inhibitor of the protein lysine methyltransferase SMYD2 . SMYD2 is a member of the SMYD family of protein methyltransferases, which methylates both histone and non-histone proteins . It specifically methylates histone H3 ‘Lys-4’ (H3K4me) and dimethylates histone H3 ‘Lys-36’ (H3K36me2) . It also methylates ‘Lys-370’ of p53/TP53, leading to decreased DNA-binding activity .
Mode of Action
BAY-598 inhibits SMYD2 by competitively binding to the SAM (S-adenosyl methionine) binding site of SMYD2 . It inhibits in vitro methylation of p53K370 with an IC50 value of 27 nM and in cells with an IC50 value < 1 μM . It has more than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets .
Biochemical Pathways
BAY-598 affects the JAK-STAT signaling pathway . It potentiates the anti-cancer effects of DOX in non-small cell lung cancer cells by modulating the JAK/STAT signaling pathway . It also enhances apoptotic responses to doxorubicin in cancer cell lines, and decreases p53K370me levels .
Pharmacokinetics
It is known that bay-598 is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.
Result of Action
BAY-598 has been shown to have significant effects on cellular processes. It suppresses the viability, invasiveness, and migratory capabilities of NSCLC cells . It promotes cell apoptosis and cell cycle arrest . It also reduces methylation in tumor cells in a mouse xenograft model .
Biochemical Analysis
Biochemical Properties
BAY 598-Bio-X plays a significant role in biochemical reactions. It targets a specific protein, SMYD2, involved in various cellular processes . BAY 598-Bio-X is known to interact with SMYD2, a lysine methyltransferase that dimethylates histone H3K36 and methylates histone H3K4 . SMYD2 also methylates Lys-370 of p53 .
Cellular Effects
BAY 598-Bio-X has profound effects on various types of cells and cellular processes. It has been reported to enhance apoptotic responses in cancer cell lines and decrease p53K370me levels in HEK293 cells . BAY 598-Bio-X also reduces methylation in tumor cells in a mouse xenograft model . In non-small cell lung cancer cells, BAY 598-Bio-X potentiates the anti-cancer effects of doxorubicin by modulating the JAK/STAT signaling pathway .
Molecular Mechanism
BAY 598-Bio-X exerts its effects at the molecular level through various mechanisms. It can inhibit the methylation activity of SMYD2 by competitively binding to the SAM (S-adenosyl methionine) binding site of SMYD2 . This leads to decreased DNA-binding activity and subsequent transcriptional regulation activity of p53/TP53 .
Temporal Effects in Laboratory Settings
Over time, BAY 598-Bio-X has shown to consistently inhibit the methylation of p53K370 in cells with an IC50 value < 1 µM . It has more than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets .
Metabolic Pathways
BAY 598-Bio-X is involved in the metabolic pathway of protein methylation. It interacts with SMYD2, a lysine methyltransferase, to methylate histone H3K36, histone H3K4, and Lys-370 of p53 .
Subcellular Localization
Given its role as a lysine methyltransferase inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to exert its effects .
Preparation Methods
The synthesis of BAY-598 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the pyrazoline core: This involves the reaction of a substituted hydrazine with a diketone to form the pyrazoline ring.
Introduction of the cyano group: This is achieved through a nucleophilic substitution reaction.
Addition of the difluoromethoxyphenyl group: This step involves a coupling reaction with a suitable phenyl derivative.
Final modifications:
Industrial production methods for BAY-598 are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard chemical engineering techniques to produce larger quantities if needed.
Chemical Reactions Analysis
BAY-598 undergoes several types of chemical reactions, including:
Oxidation: BAY-598 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: BAY-598 can undergo nucleophilic substitution reactions, particularly at the cyano and difluoromethoxyphenyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BAY-598 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: BAY-598 has been shown to inhibit the methylation activity of SMYD2, which is overexpressed in various cancers, including esophageal squamous cell carcinoma, bladder carcinoma, and gastric cancer.
Epigenetics: As a selective inhibitor of SMYD2, BAY-598 is used to study the epigenetic regulation of gene expression.
Drug Development: BAY-598 serves as a lead compound for the development of new drugs targeting SMYD2.
Biological Studies: BAY-598 is used in various biological studies to investigate the role of protein methylation in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
Comparison with Similar Compounds
BAY-598 is unique among SMYD2 inhibitors due to its high selectivity and potency. It has been shown to be more than 100-fold selective for SMYD2 over other histone methyltransferases and non-epigenetic targets. Similar compounds include:
LLY-507: Another selective inhibitor of SMYD2, but with a different chemotype compared to BAY-598.
AZ505: A potent SMYD2 inhibitor with a distinct binding mode.
BAY-598’s unique chemotype and high selectivity make it a valuable tool for studying the specific functions of SMYD2 and for developing targeted therapies for diseases associated with aberrant methylation activity .
Properties
IUPAC Name |
N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTJIRVZJJGFTK-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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